N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
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Overview
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide” is a compound that contains both a thiazole and a pyrrolidine ring . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Pyrrolidine, a five-membered ring, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide” is characterized by the presence of a thiazole and a pyrrolidine ring . The thiazole ring consists of sulfur and nitrogen, allowing the pi (π) electrons to move freely, rendering aromatic ring properties . The pyrrolidine ring, on the other hand, is a five-membered ring that contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles exhibit antitumor and cytotoxic properties. For instance, certain thiazole-containing compounds have demonstrated potent effects against cancer cell lines. These molecules could play a crucial role in cancer therapy and drug development .
Chemical Reaction Accelerators
Thiazole serves as a parent material for various chemical compounds, including those used as accelerators in chemical reactions. Understanding their reactivity and catalytic properties is essential for industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in various ways, leading to different biological outcomes . The specific interactions and resulting changes would depend on the exact nature and structure of the compound.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of potential effects at the molecular and cellular level .
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8(14)12-7-9-3-2-5-13(9)10-11-4-6-15-10/h4,6,9H,2-3,5,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYFAWKMJMNOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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